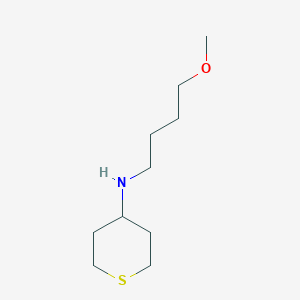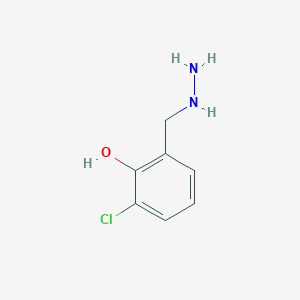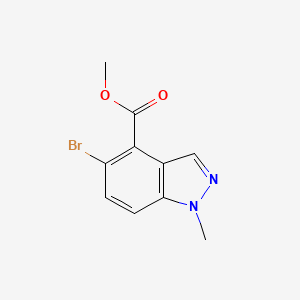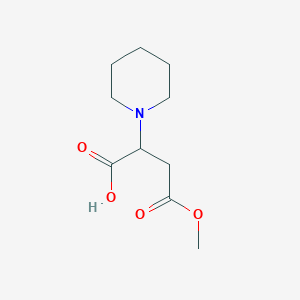
4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is an organic compound that features a piperidine ring, a methoxy group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-pyrimidinyl)piperazine dihydrochloride with succinic anhydride in the presence of triethylamine. The reaction is typically carried out in chloroform under reflux conditions for about 10 minutes, followed by cooling and overnight standing at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.
Applications De Recherche Scientifique
4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a building block for more complex compounds.
Mécanisme D'action
The mechanism of action of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The methoxy and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid: This compound has a similar structure but features a pyrimidinyl group instead of a methoxy group.
4-Ethoxy-4-oxo-2-(piperidin-1-yl)butanoic acid: This compound has an ethoxy group instead of a methoxy group.
Uniqueness
4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H17NO4 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acid |
InChI |
InChI=1S/C10H17NO4/c1-15-9(12)7-8(10(13)14)11-5-3-2-4-6-11/h8H,2-7H2,1H3,(H,13,14) |
Clé InChI |
OKDRCPVZRUMGNI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C(=O)O)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


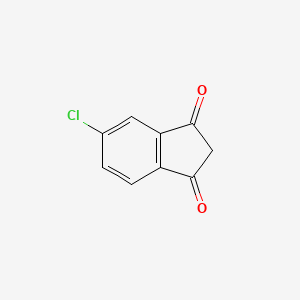
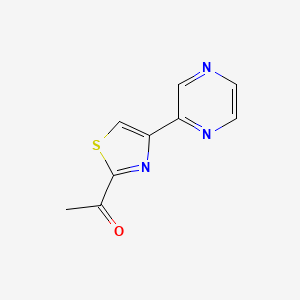
![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)
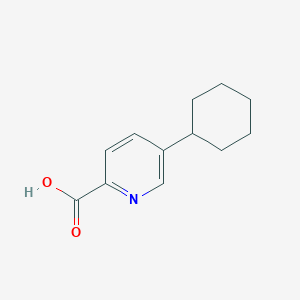
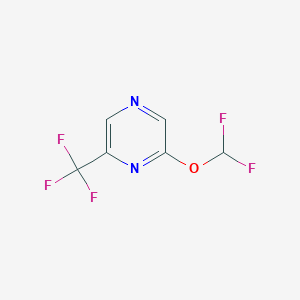
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)

![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
